molecular formula C20H21ClN6O B5168103 3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5168103
M. Wt: 396.9 g/mol
InChI Key: GHHVUUZAPBSTHP-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its molecular formula, molecular weight, and structural formula. It may also include its physical appearance and other identifying characteristics .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, with specific reagents and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this can include spectroscopy, crystallography, or nuclear magnetic resonance .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its reactivity, stability, and the conditions under which it undergoes chemical changes .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Antifungal Agents

A series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which are structurally similar to the compound , were synthesized as potential antifungal agents .

Drug Development

The compound’s structure could be modified and used in the development of new drugs. For instance, it could be used in the synthesis of 3-(piperazin-1-yl)-1,2-benzothiazole derivatives .

Pharmacological Research

The compound could be used in pharmacological research due to its wide range of potential pharmacological profiles. For example, it could be used in the development of new antibacterial, antitumor, anti-inflammatory, and antithrombocytic drugs .

Prodrug Development

The compound could be used in the development of prodrugs, which are biologically inactive compounds that can be metabolized in the body to produce a drug .

Treatment of Multi-Drug Resistant Tuberculosis

The compound could be used in the treatment of multi-drug resistant tuberculosis. It could be used in the development of new and effective anti-TB drugs .

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

Information on safety and hazards typically includes the compound’s toxicity, flammability, and potential environmental impact .

properties

IUPAC Name

(4-chlorophenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-14-13-15(2)27(24-14)19-8-7-18(22-23-19)25-9-11-26(12-10-25)20(28)16-3-5-17(21)6-4-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHVUUZAPBSTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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